molecular formula C8H6N2O2 B1600498 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 123458-49-1

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1600498
CAS No.: 123458-49-1
M. Wt: 162.15 g/mol
InChI Key: UTKXTVQYIICBMQ-UHFFFAOYSA-N
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Description

9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This heterocyclic compound serves as a crucial synthetic intermediate and building block for the development of active pharmaceutical ingredients (APIs). Its core structure is a fused bicyclic system that can be functionalized at multiple sites, allowing for the creation of diverse compound libraries for biological screening. A key area of application for this compound and its derivatives is in the synthesis of psychotropic agents. It forms the core structural unit of Paliperidone, a well-known antipsychotic medication, and is also present in the related drug Risperidone. The reactivity of this scaffold has been extensively studied; for example, alkylation of the 9-hydroxy derivative occurs at the oxygen atom, while electrophilic substitution primarily targets the 8-position of the molecule (ortho to the hydroxy group), providing defined pathways for its chemical modification. Beyond central nervous system (CNS) drug discovery, pyridopyrimidine derivatives are actively researched for their broad biological potential, including antimicrobial and antitumor activities, making them valuable for exploratory drug discovery programs. Safety Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hydroxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-2-1-5-10-7(12)3-4-9-8(6)10/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKXTVQYIICBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473695
Record name 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123458-49-1
Record name 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Historical Perspective on 9 Hydroxy 4h Pyrido 1,2 a Pyrimidin 4 One Research

Historical Context of Research on 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its Derivatives

Research into this compound and its derivatives has evolved significantly over the years. Initially, much of the focus was on the synthesis and exploration of the fundamental chemical properties of the pyrido[1,2-a]pyrimidine (B8458354) ring system.

A pivotal moment in the history of this specific compound was its identification as a key intermediate in the synthesis of paliperidone (B428), which is the primary active metabolite of the atypical antipsychotic drug risperidone (B510). Numerous patents have been filed detailing the processes for preparing paliperidone from derivatives of this compound, such as 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. cymitquimica.comchemicalbook.comgoogle.com

More recent research has expanded to explore the intrinsic biological activities of the this compound scaffold itself. For instance, studies have investigated its potential as a novel class of selective aldose reductase inhibitors, where the introduction of a hydroxyl group at the 9-position was found to enhance inhibitory potency. researchgate.netacs.orgnih.gov This highlights a shift from viewing this compound solely as a synthetic precursor to recognizing its potential as a pharmacophore in its own right.

The following table provides a summary of key research findings related to derivatives of this compound:

Derivative NameResearch FocusKey Finding
2-Phenyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivativesAldose Reductase InhibitionThe hydroxyl group at position 9 enhances the inhibitory potency against aldose reductase. acs.orgnih.gov
3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneSynthetic IntermediateA crucial intermediate in the industrial synthesis of the antipsychotic drug paliperidone. chemicalbook.com
Various 4H-pyrido[1,2-a]pyrimidin-4-one derivativesBroad Biological ScreeningThe scaffold is present in compounds with anticancer, anti-inflammatory, and antimicrobial activities. wjpsonline.comresearchgate.net
Pyrido[1,2-a]pyrimidin-4-one derivativesSHP2 InhibitionNovel derivatives have been synthesized as allosteric inhibitors of SHP2, a target in cancer therapy. nih.gov

Established Synthetic Routes

The construction of the 4H-pyrido[1,2-a]pyrimidin-4-one core is achieved through several established synthetic pathways. These methods primarily involve the formation of the pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) structure.

Cyclization Reactions and Multicomponent Condensations

Cyclization and condensation reactions are the most common strategies for synthesizing the pyrido[1,2-a]pyrimidin-4-one scaffold. A direct approach involves the thermal condensation of a 2-aminopyridine (B139424) derivative with a β-dicarbonyl compound or its equivalent. For instance, the synthesis of 9-Hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved by heating 2-amino-3-pyridinol with methyl 2-aminocrotonate at temperatures between 110-115°C. prepchem.com

More sophisticated methods employ metal catalysis to facilitate the cyclization. A one-pot tandem reaction using a copper(I) iodide (CuI) catalyst has been developed to synthesize various multi-substituted pyrido[1,2-a]pyrimidin-4-ones. nih.gov This process involves an initial Ullmann-type C–N cross-coupling of a 2-halopyridine with a (Z)-3-amino-3-arylacrylate ester, followed by an intramolecular amidation to form the final bicyclic product. nih.govrsc.org This method is noted for its broad substrate scope and good functional group tolerance. nih.gov

Multicomponent reactions (MCRs) offer an efficient route to these scaffolds by combining three or more starting materials in a single step. rsc.orgfigshare.com While direct MCRs for this compound are less commonly detailed, analogous structures are readily synthesized this way. For example, related dipyrimido[1,2-a:4′,5′-d]pyrimidin-4-ones are formed from the reaction of aryl aldehydes, barbituric acids, and 2-aminopyrimidine. rsc.orgnih.gov The mechanism for these reactions often begins with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition and subsequent cyclization. rsc.orgnih.gov Similarly, a three-component reaction of an aroylacetonitrile, a 2-aminopyridine, and an orthoester can produce an intermediate that is then cyclized to the desired pyrido[1,2-a]pyrimidine. researchgate.net

Catalyst-Free Synthetic Approaches

Several synthetic routes have been developed that proceed efficiently without the need for a metal or acid/base catalyst, which can simplify purification and reduce costs. A prominent example is the solvent-free, or "neat," condensation of 2-aminopyridines with diethyl malonate. chemrxiv.org Heating the reactants together directly provides the 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one derivatives. chemrxiv.orgresearchgate.net

The thermal condensation of 2-amino-3-pyridinol and methyl 2-aminocrotonate, as mentioned earlier, is also typically performed without an external catalyst. prepchem.com Furthermore, certain multicomponent reactions can be conducted under catalyst-free conditions. The synthesis of related dihydro-dipyrimido-pyrimidine-diones has been achieved by simply refluxing the components in ethanol (B145695). rsc.org The application of ultrasound has also been shown to promote catalyst-free reactions, such as the one-pot, five-component synthesis of related fused pyrimidines in water. researchgate.net

Green Chemistry Considerations in Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign syntheses for pyrido[1,2-a]pyrimidines. A key strategy is the use of greener solvents. Water has been successfully employed as a solvent for sequential four-component reactions to produce pyrido[1,2-a]pyrimidine-6-one derivatives, catalyzed by p-toluenesulfonic acid. researchgate.net Similarly, the synthesis of a hydrogenated derivative of this compound has been reported using ethanol and water as solvents. chemicalbook.com

Solvent-free ("neat") reactions represent another significant green advancement, as they eliminate solvent waste entirely. chemrxiv.org The use of recyclable solvents and catalysts, such as polyethylene (B3416737) glycol (PEG-400) and the solid acid catalyst Amberlyst 15-wet, has also been reported for the synthesis of related fused pyrimidines. nih.gov Additionally, electrochemical methods offer a green alternative by avoiding the use of external chemical oxidants, as demonstrated in the C3-selenylation of the pyrido[1,2-a]pyrimidin-4-one scaffold. researchgate.net

Synthesis of Key Intermediates for Complex Derivatives

The diversity of accessible pyrido[1,2-a]pyrimidin-4-one derivatives is highly dependent on the availability of appropriately substituted starting materials, or key intermediates. The most crucial precursors are substituted 2-aminopyridines and β-ketoesters or their synthetic equivalents.

For the target compound, 2-amino-3-pyridinol is a vital intermediate. prepchem.com For more complex analogues, other functionalized pyridines are required. For example, 2-halopyridines are used in copper-catalyzed cross-coupling reactions. nih.gov

A novel approach for creating complex side chains involves the synthesis of specific intermediates that are then cyclized. For instance, dihydrofuranone intermediates can be prepared by condensing 2-aminopyridines with α-acetyl-γ-butyrolactone. These intermediates are then treated with reagents like phosphorus oxychloride to furnish the final pyrido[1,2-a]pyrimidine structure with a chloroethyl side chain. researchgate.net This strategy allows for the introduction of functionalities that may not be compatible with the initial cyclization conditions. researchgate.net

Analytical Verification of Synthesized Compounds

The structural confirmation of this compound and its analogues is a critical step, accomplished through a combination of spectroscopic techniques.

Spectroscopic Characterization for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of these compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. rsc.orgresearchgate.net For example, the chemical shifts and coupling constants in the ¹H NMR spectrum confirm the positions of substituents on the bicyclic ring system.

Interactive Table: Representative ¹H and ¹³C NMR Data for 2-Aryl-4H-pyrido[1,2-a]pyrimidin-4-one Analogues
Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (151 MHz, CDCl₃) δ (ppm)
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one 9.07 (d, J = 7.1 Hz, 1H), 8.09 (dd, J = 6.5, 3.1 Hz, 2H), 7.73 (d, J = 3.6 Hz, 2H), 7.52–7.47 (m, 3H), 7.12 (dt, J = 7.5, 3.9 Hz, 1H), 6.91 (s, 1H)161.83, 159.98, 158.61, 150.95, 138.71, 136.20, 129.84, 127.25, 126.78, 119.81, 116.60, 115.26, 112.55, 100.25, 55.42
2-(4-Chlorophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one 9.06 (d, J = 7.1 Hz, 1H), 8.04 (d, J = 7.9 Hz, 2H), 7.78–7.69 (m, 2H), 7.47 (d, J = 7.9 Hz, 2H), 7.14 (t, J = 6.6 Hz, 1H), 6.87 (s, 1H)160.76, 158.56, 151.07, 136.91, 136.41, 135.67, 129.05, 128.74, 127.33, 126.75, 115.38, 99.88
2-(3-Methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one 9.05 (d, J = 7.0 Hz, 1H), 7.72 (s, 2H), 7.63 (d, J = 9.8 Hz, 2H), 7.39 (t, J = 7.9 Hz, 1H), 7.14–7.08 (m, 1H), 7.02 (d, J = 8.1 Hz, 1H), 6.89 (s, 1H), 3.89 (s, 3H)161.84, 161.57, 158.65, 150.96, 136.07, 129.57, 129.01, 127.28, 126.62, 114.93, 114.18, 98.84, 55.44
Data sourced from reference rsc.org.

Mass spectrometry (MS) is used to confirm the molecular weight and formula of the synthesized compounds. nih.govnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass data, further solidifying the elemental composition. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives. nih.gov

Interactive Table: GC-MS Data for 6,7,8,9-tetrahydro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
PropertyValue
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
Top 5 Mass Peaks (m/z) 164, 110, 149, 163, 135
Data sourced from reference nih.gov.

In addition to NMR and MS, infrared (IR) spectroscopy is employed to identify characteristic functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups present in the target molecule. researchgate.net For definitive structural proof, single-crystal X-ray analysis can be performed, which provides the precise three-dimensional arrangement of atoms in the molecule. wjpsonline.com

X-ray Crystallographic Studies for Solid-State Structure Elucidation

Detailed X-ray diffraction studies on analogues of this compound reveal key structural features, including the planarity of the fused ring system and the nature of intermolecular interactions that govern the crystal packing.

Another illustrative example is 2-oxo-1-(pyrimidin-5-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2-dihydro-5λ4-pyrido[1,2-a]pyrimidin-4-olate . This mesoionic compound crystallizes in the triclinic space group P-1. researchgate.net The crystal structure reveals a complex arrangement influenced by the various substituents on the pyrido[1,2-a]pyrimidine core. researchgate.net

The table below presents a summary of the crystallographic data for these two analogues, offering a comparative view of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace GroupUnit Cell Dimensions
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneC₁₁H₁₁ClN₂OOrthorhombicPca2₁a = 16.591 (3) Åb = 7.5130 (10) Åc = 8.3560 (10) Åα = 90°β = 90°γ = 90°
2-oxo-1-(pyrimidin-5-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2-dihydro-5λ4-pyrido[1,2-a]pyrimidin-4-olateC₂₀H₁₃F₃N₄O₂TriclinicP-1a = 11.3525 (10) Åb = 12.7530 (11) Åc = 13.1926 (12) Åα = 83.894 (1)°β = 69.314 (1)°γ = 84.720 (1)°

The structural data derived from these crystallographic studies are invaluable for understanding the structure-property relationships within the pyrido[1,2-a]pyrimidin-4-one family. The planarity of the core structure and the nature of intermolecular forces are critical factors that can influence properties such as solubility, melting point, and ultimately, biological activity.

Chemical Reactivity and Derivatization Strategies

Functional Group Transformations

The inherent functional groups of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, namely the hydroxyl and carbonyl groups, are primary sites for chemical modification. These transformations are fundamental for altering the compound's polarity, reactivity, and potential biological interactions.

Oxidation and Reduction Reactions

Oxidation: While specific literature on the direct oxidation of this compound is not extensively documented, the oxidation of a related isomer, 2-hydroxypyrido[1,2-a]pyrimidin-4(H)-one, has been reported. proprogressio.hu Treatment of 2-hydroxypyrido[1,2-a]pyrimidin-4(H)-one with selenium dioxide in a dioxane/water mixture, followed by warming, leads to the formation of 1H-pyrrolo[2,3-b]pyridine-2,3-dione. proprogressio.hu This reaction proceeds through an oxidative cyclization, demonstrating that the pyrido[1,2-a]pyrimidin-4-one core is susceptible to oxidation, which can lead to the formation of novel fused heterocyclic systems. Given the presence of a phenolic hydroxyl group in the 9-position, it is plausible that this compound could undergo oxidation to a corresponding quinone-type structure under appropriate conditions, although specific examples are not prevalent in the current literature.

Reduction: The reduction of derivatives of this compound has been successfully demonstrated. For instance, the hydrogenation of 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride has been accomplished using a 10% Palladium on carbon (Pd/C) catalyst. chemicalbook.com This reaction, carried out in a mixture of methanol (B129727) and dichloromethane (B109758) under hydrogen pressure, results in the reduction of the pyridone ring, yielding the corresponding 6,7,8,9-tetrahydro derivative. chemicalbook.com This highlights a viable strategy for modifying the saturation level of the pyridine (B92270) ring within the scaffold.

Reactant Reagents and Conditions Product Reference
3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride 10% Pd/C, H₂, Methanol/Dichloromethane, 28-43 psi 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one chemicalbook.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold typically require the presence of a suitable leaving group. While the hydroxyl group at the 9-position is not an ideal leaving group itself, it can be converted into one, such as a tosylate or mesylate, to facilitate substitution. More commonly, nucleophilic substitution is demonstrated on halo-substituted derivatives of the parent scaffold. For example, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one serves as a versatile precursor for introducing various nucleophiles. proprogressio.hu It readily reacts with azide (B81097) and hydrazine (B178648) to yield the corresponding 2-azido and 2-hydrazino derivatives. proprogressio.hu These transformations underscore the reactivity of the pyrimidinone ring towards nucleophilic attack when appropriately activated. Although direct examples involving the 9-hydroxy derivative are scarce, it is a well-established principle in heterocyclic chemistry that such transformations are feasible.

Advanced Functionalization Strategies

Beyond the manipulation of existing functional groups, the direct functionalization of the carbon-hydrogen (C-H) bonds of the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton offers a powerful and atom-economical approach to introduce molecular diversity. Cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds, are also a cornerstone of modern synthetic strategies for this class of compounds.

C-H Functionalization (e.g., Arylation, Alkenylation, Sulfenylation, Selenylation, Phosphonation)

The pyrido[1,2-a]pyrimidin-4-one ring system is amenable to a variety of C-H functionalization reactions, with a notable regioselectivity often observed at the C3 position. nih.govresearchgate.netnih.govacs.org

Arylation: The C3-arylation of 4H-pyrido[1,2-a]pyrimidin-4-ones can be achieved through transition metal-catalyzed cross-coupling reactions. researchgate.net More recently, a metal-free, photoredox-catalyzed C-H arylation of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium tetrafluoroborates has been developed, providing a sustainable route to 3-aryl derivatives. acs.org

Alkenylation: A general and efficient method for the direct C3 alkenylation of 4H-pyrido[1,2-a]pyrimidin-4-ones has been developed using a palladium catalyst with silver acetate (B1210297) and oxygen as the oxidant. nih.gov This reaction demonstrates high regioselectivity and stereoselectivity, allowing for the coupling of various acrylate (B77674) esters, styrenes, and other activated alkenes in good to excellent yields. nih.gov

Sulfenylation and Selenylation: The introduction of sulfur and selenium moieties at the C3 position has also been explored. An electrochemically driven, external oxidant-free method for the C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones has been reported. nih.govnih.gov This reaction proceeds in moderate to excellent yields and showcases a green approach to the synthesis of organoselenium compounds. nih.gov Similar strategies are anticipated to be applicable for sulfenylation.

Substrate Reagents and Conditions Product Yield Reference
4H-Pyrido[1,2-a]pyrimidin-4-one Acrylate esters, styrenes, etc., Pd(OAc)₂, AgOAc/O₂, Dioxane, 120 °C C3-alkenylated 4H-pyrido[1,2-a]pyrimidin-4-ones Moderate to excellent nih.gov
Pyrido[1,2-a]pyrimidin-4-one Diselenides, Electrochemical conditions C3-seleno-substituted pyrido[1,2-a]pyrimidin-4-ones Moderate to excellent nih.govnih.gov

Phosphonation: C-H phosphonation provides a route to introduce phosphorus-containing functional groups, which are of interest in medicinal chemistry. While specific examples on this compound are not detailed, the general scaffold is expected to undergo such transformations. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the 4H-pyrido[1,2-a]pyrimidin-4-one core. proprogressio.humdpi.com The Suzuki-Miyaura cross-coupling, in particular, has been extensively used to form carbon-carbon bonds by coupling halo-derivatives with boronic acids. proprogressio.hunih.gov

To apply this methodology to this compound, a halogen atom must first be introduced onto the scaffold. The reactivity of the halogen is dependent on its nature and position on the ring system, with the general trend being I > Br > Cl. proprogressio.hu These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. proprogressio.hu The introduction of aryl and heteroaryl groups can significantly modify the properties of the parent molecule. nih.gov

Halo-4H-pyrido[1,2-a]pyrimidin-4-one Boronic Acid Catalyst and Conditions Product Reference
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Phenylboronic acid Pd(PPh₃)₄, NaHCO₃, DME 3-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one proprogressio.hu

Formation of Fused Heterocyclic Systems

The 4H-pyrido[1,2-a]pyrimidin-4-one nucleus can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. These reactions often involve the existing rings participating in cyclization reactions to form new fused rings.

As mentioned earlier, the oxidation of 2-hydroxypyrido[1,2-a]pyrimidin-4(H)-one leads to the formation of the fused system 1H-pyrrolo[2,3-b]pyridine-2,3-dione. proprogressio.hu This transformation highlights how manipulation of substituents on the pyrido[1,2-a]pyrimidin-4-one core can trigger ring-forming reactions.

Tautomerism and Conformational Studies

The tautomeric and conformational landscape of this compound is a critical aspect of its chemical behavior, influencing its reactivity, intermolecular interactions, and biological activity. Detailed research, primarily through computational modeling and spectroscopic analysis of related structures, has provided significant insights into these phenomena.

The presence of hydroxyl and carbonyl groups in the heterocyclic framework allows for the existence of several potential tautomeric forms. The principal equilibrium is anticipated to be between the keto and enol forms. Computational studies on analogous systems, such as 4(3H)-pyrimidinone and 2-hydroxypyridine, have demonstrated that the relative stability of tautomers is governed by a delicate balance of aromaticity, intramolecular hydrogen bonding, and electronic delocalization. chemeo.comnih.gov For this compound, at least four primary tautomers can be considered, each with distinct structural and electronic features.

The equilibrium between these forms can be influenced by the solvent, temperature, and pH. For instance, in derivatives of 9-formyltetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones, it has been observed that stereochemical factors and the potential for intramolecular hydrogen bonding play a significant role in determining the predominant tautomeric form in solution. researchgate.net While direct experimental data on the tautomeric equilibrium of this compound is not extensively available, the insights from related structures suggest that the keto forms are likely to be more stable, particularly in the solid state, a common feature in similar heterocyclic systems. nih.gov

In terms of conformational analysis, the core 4H-pyrido[1,2-a]pyrimidin-4-one ring system is largely considered to be planar due to the presence of the aromatic pyridine and pyrimidinone rings. Studies on related pyrido[1,2-c]pyrimidine-1,3-dione structures have shown that the pyridopyrimidine skeleton is reasonably planar. The introduction of a hydroxyl group at the 9-position is not expected to significantly distort this planarity. However, the orientation of the hydroxyl group relative to the ring system can lead to different rotamers. The potential for intramolecular hydrogen bonding between the 9-hydroxyl group and the nitrogen atom at position 1 could be a determining factor in the preferred conformation, leading to a more rigid and planar arrangement of the molecule. In saturated analogs of the pyrido[1,2-c]pyrimidine (B1258497) system, the saturated ring typically adopts non-planar conformations such as "sofa" or "half-chair".

Table 1: Potential Tautomeric Forms of this compound

Tautomer NameStructural FeaturesKey Characteristics
This compoundKeto form with hydroxyl group at C9.Likely a stable form, capable of intramolecular hydrogen bonding.
4,9-dihydroxy-pyrido[1,2-a]pyrimidineEnol form with hydroxyl groups at C4 and C9.Possesses two acidic protons and an extended aromatic system.
9-hydroxy-1H-pyrido[1,2-a]pyrimidin-4-oneZwitterionic keto form.Features a positive charge on the pyridine nitrogen and a negative charge on the pyrimidinone oxygen.
4-hydroxy-9-oxo-1,9-dihydropyrido[1,2-a]pyrimidineQuinoidal keto form.A less common tautomer with a non-aromatic pyridine ring.

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of molecules. For the pyrido[1,2-a]pyrimidin-4-one framework, these methods are employed to predict molecular geometries, electronic distributions, and spectroscopic properties, offering a theoretical complement to experimental data.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyrido[1,2-a]pyrimidine (B8458354) derivatives due to its balance of accuracy and computational cost. researchgate.netfigshare.com Researchers utilize DFT methods, such as the B3LYP functional combined with various basis sets like def2-SVP or 6-311G(d,p), for geometry optimization and the calculation of electronic properties. researchgate.netnih.gov These calculations are instrumental in determining the most stable conformation of the molecule and understanding its structural parameters. nih.gov For instance, DFT studies on related pyrimidine (B1678525) structures have been used to correlate theoretical findings with experimental results from spectroscopic analyses, showing good agreement. figshare.comnih.gov This approach helps validate the computational models and provides a reliable foundation for further analysis of the molecule's behavior.

Semi-Empirical Methods (e.g., AM1)

While extensive research utilizing Density Functional Theory is common, the application of specific semi-empirical methods like Austin Model 1 (AM1) to 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is less frequently detailed in recent literature. Semi-empirical methods, in general, offer a faster computational alternative for larger molecular systems by incorporating experimental parameters to simplify calculations. They can be valuable for preliminary conformational analysis and high-throughput screening before applying more rigorous and computationally expensive methods like DFT. For complex derivatives of the pyrido[1,2-a]pyrimidine core, these methods could theoretically be used to rapidly assess large libraries of compounds for potential biological activity.

Analysis of Molecular Electrostatic Potential (MESP) and Electron Density

The Molecular Electrostatic Potential (MESP) surface is a critical tool for understanding and predicting the reactive behavior of molecules. It visually represents the charge distribution and is used to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov In studies of pyrimidine derivatives, MESP analysis highlights the electron-rich areas, typically around electronegative oxygen and nitrogen atoms, which are potential sites for hydrogen bonding and electrophilic interactions. researchgate.net Conversely, electron-deficient regions, often associated with hydrogen atoms, indicate sites for nucleophilic attack. This analysis provides crucial information for understanding how the molecule might interact with biological targets, such as enzyme active sites. nih.gov

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for studying chemical reactivity and kinetic stability. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For pyrimidine derivatives, a minimal HOMO-LUMO energy gap is interpreted as an indicator of higher reactivity with biological receptors. nih.gov Quantum chemical parameters derived from HOMO and LUMO energies, such as ionization potential, electron affinity, and global hardness, are calculated to quantify the molecule's reactivity and stability profile. researchgate.net

Table 1: Representative Quantum Chemical Parameters from FMO Analysis Note: This table is illustrative, based on findings for related pyrimidine structures, to demonstrate the type of data generated in these studies.

Parameter Definition Significance
E_HOMO Energy of the Highest Occupied Molecular Orbital Relates to electron-donating ability
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to electron-accepting ability
Energy Gap (ΔE) ΔE = E_LUMO - E_HOMO Indicates chemical stability and reactivity
Ionization Potential (I) I ≈ -E_HOMO Energy required to remove an electron
Electron Affinity (A) A ≈ -E_LUMO Energy released when an electron is added

| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations provide detailed information on their binding modes and stability when interacting with biological targets like enzymes and proteins. nih.govmdpi.com These simulations can reveal the dynamic behavior of the ligand-protein complex, highlighting key interactions such as hydrogen bonds and van der Waals forces that stabilize the binding. mdpi.com For example, MD studies on pyrido[1,2-a]pyrimidin-4-one inhibitors of the SHP2 enzyme have been used to elucidate the binding mechanism in greater detail than static docking models alone. nih.gov Similarly, simulations have helped to understand the interaction mechanisms between pyrido[3,4-d]pyrimidine (B3350098) inhibitors and the Mps1 kinase, identifying stable hydrogen bonds crucial for inhibitory activity. mdpi.com

In Silico Screening for Lead Identification and Optimization

In silico screening, also known as virtual screening, is a computational method used extensively in drug discovery to search large libraries of small molecules to identify those most likely to bind to a drug target. The pyrido[1,2-a]pyrimidin-4-one scaffold has been a focus of such screening efforts to discover novel inhibitors for various therapeutic targets. nih.govresearchgate.net Computational approaches, including molecular docking, are used to predict the binding affinity and orientation of a compound within the active site of a target protein. mdpi.comresearchgate.net This process has been successfully applied to identify pyrido[1,2-a]pyrimidin-4-one-based inhibitors for targets such as the Breast Cancer Resistance Protein (BCRP) and the SHP2 phosphatase. nih.govresearchgate.net Following initial identification, the chemical structure can be further optimized in silico to improve potency and selectivity, guiding the synthesis of more effective lead compounds. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
2H-pyrido[1,2-a] pyrimidine-2,4(3H)-dione
Pyrido[1,2-a]pyrimidin-4-one

Biological and Pharmacological Investigations

Enzyme Inhibition Studies

Aldose Reductase (ALR2) Inhibition

The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a promising framework for the development of aldose reductase inhibitors. ALR2 is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway is a key factor in the development of long-term diabetic complications.

Studies on derivatives of the 2-phenyl-pyrido[1,2-a]pyrimidin-4-one scaffold have demonstrated that the introduction of a hydroxyl group at the 9th position of the pyridopyrimidine nucleus can enhance inhibitory potency against ALR2. scispace.comnih.govacs.org For instance, research has shown that 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives with a hydroxyl group at this position exhibit inhibitory activity in the micromolar to submicromolar range in in vitro assays. scispace.comnih.govacs.org These assays typically measure the ability of a compound to inhibit the activity of ALR2 extracted from sources like rat lenses and kidneys. researchgate.net The inhibitory concentrations (IC50) for these derivatives have been determined, showing a significant increase in efficacy compared to parent compounds lacking the 9-hydroxy substitution. scispace.comnih.govacs.org

However, specific in vitro or in vivo enzymatic assay data for the compound 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, without additional substitutions, is not extensively detailed in the reviewed literature. The primary focus has been on more complex derivatives.

The proposed mechanism of ALR2 inhibition by 9-hydroxy-substituted pyrido[1,2-a]pyrimidin-4-one derivatives involves key interactions within the enzyme's active site. Molecular docking simulations suggest that the hydroxyl group at the 9-position is crucial for binding. scispace.com It is believed that the planar structure of the pyridopyrimidine scaffold interacts with lipophilic amino acid residues in the ALR2 active site. scispace.com The presence of the hydroxyl group is thought to widen this planar area, thereby improving the interaction with the enzyme. scispace.com

Furthermore, it is suggested that for these types of inhibitors to be effective, they often act in their anionic form. scispace.com The hydroxyl group can dissociate, and the resulting anion can then interact with the anion-binding site of the enzyme, a characteristic feature of many ALR2 inhibitors. scispace.com The structure-activity relationship studies of the derivatives strongly indicate that the hydroxyl groups are fundamental for the pharmacophoric recognition by the enzyme. scispace.comnih.govacs.org

Botulinum Neurotoxin Light Chain (BoNT/A LC) Metalloprotease Inhibition

The this compound (PPO) scaffold was identified as a novel and potent inhibitor of the botulinum neurotoxin light chain (BoNT/A LC). BoNT/A LC is a zinc-dependent metalloprotease responsible for the neurotoxic effects of botulism.

A key development in the inhibition of BoNT/A LC has been the "catch and anchor" strategy, which utilizes the this compound scaffold. This bifunctional approach was designed to achieve covalent and irreversible inhibition of the enzyme.

The strategy involves two main components:

The "Catch": The PPO scaffold acts as a metal-chelating pharmacophore that reversibly binds to the zinc ion in the active site of the BoNT/A LC. This initial binding or "catch" positions the inhibitor correctly within the active site.

The "Anchor": A reactive electrophilic "warhead" is attached to the PPO scaffold. Once the inhibitor is positioned by the "catch" mechanism, this warhead forms a covalent bond with a nearby cysteine residue (Cys165) in an allosteric pocket of the enzyme. This covalent bond acts as an "anchor," leading to irreversible inhibition.

This strategy was developed following in silico screening which identified the PPO scaffold as a promising hit. A library of derivatives was then synthesized and tested to optimize the inhibitory activity.

The covalent modification of BoNT/A LC by inhibitors based on the this compound scaffold has been validated through several experimental methods. Kinetic evaluations were performed on the designed "catch and anchor" inhibitors, providing k_inact/K_i values that demonstrated time-dependent inhibition, a hallmark of covalent modification.

Further validation was achieved through a series of assays:

FRET Endpoint Assay: A Fluorescence Resonance Energy Transfer (FRET) assay was used to confirm the inhibition of the enzyme's proteolytic activity.

Mass Spectrometry: Mass spectrometry analysis provided direct evidence of the covalent adduction of the inhibitor to the enzyme, confirming the formation of a permanent bond.

Exhaustive Enzyme Dialysis: Dialysis experiments showed that the inhibitory effect was maintained even after extensive removal of the unbound inhibitor, further supporting the irreversible nature of the binding.

These validation methods confirmed that the bifunctional inhibitors based on the this compound scaffold successfully execute the "catch and anchor" strategy, leading to potent and irreversible inactivation of the BoNT/A LC metalloprotease.

Breast Cancer Resistance Protein (BCRP) Inhibition

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter protein that plays a crucial role in multidrug resistance (MDR) in cancer. acs.orgfrontiersin.org By effluxing chemotherapeutic drugs from cancer cells, BCRP can reduce their intracellular concentration to sub-therapeutic levels, rendering treatments ineffective. acs.org Consequently, inhibitors of BCRP are of significant interest as potential adjuvants in chemotherapy to overcome resistance. acs.orgiomcworld.org

The pyrido[1,2-a]pyrimidine (B8458354) scaffold has been identified as a promising structure for the development of BCRP inhibitors. Computational and in vitro screening have been employed to identify small, drug-like molecules capable of inhibiting this transporter. acs.org Studies have utilized BCRP-overexpressing breast cancer cell lines, such as MCF-7/AdrVp or MDCK II-BCRP, to test the efficacy of these compounds. iomcworld.orgd-nb.info In these assays, the inhibition of BCRP-mediated transport of a fluorescent substrate, like Hoechst 33342, results in its intracellular accumulation and increased fluorescence, indicating successful inhibition. acs.org Research into 2,4-disubstituted pyridopyrimidine derivatives has shown that this scaffold can be optimized to produce potent BCRP inhibitors, thereby reversing multidrug resistance. iomcworld.org

Hyaluronidase (B3051955) Enzyme Inhibition

Hyaluronidases are a class of enzymes responsible for the degradation of hyaluronic acid, a major component of the extracellular matrix. nih.gov These enzymes are involved in various physiological and pathological processes, including tissue permeability, inflammation, and wound healing. nih.govdovepress.com Inhibitors of hyaluronidase are investigated for their potential as anti-inflammatory and anti-aging agents. dovepress.com

Despite the investigation of various chemical scaffolds as hyaluronidase inhibitors, a review of the current scientific literature reveals no direct studies or evidence linking this compound or its derivatives to the inhibition of hyaluronidase enzymes. Research on hyaluronidase inhibitors has primarily focused on other classes of compounds, such as flavonoids, sulfated polymers like dextran (B179266) sulfate, and various plant extracts. nih.govmdpi.com

HIV-1 Integrase (IN) Inhibition and Strand Transfer Mechanisms

Human Immunodeficiency Virus-1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.gov This process involves two key catalytic steps: 3'-end processing and strand transfer. Inhibitors that block the strand transfer step are a critical class of antiretroviral drugs. nih.gov

The 4-oxo-4H-pyrido[1,2-a]pyrimidine core is a key pharmacophore for a class of potent HIV-1 integrase inhibitors that selectively block the strand transfer reaction. nih.gov Research has led to the optimization of 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate derivatives, which demonstrate highly efficient and selective inhibition of the strand transfer step of the integration process. nih.gov These compounds function as inhibitors by chelating the divalent metal ions (typically Mg²⁺ or Mn²⁺) within the enzyme's active site, which are essential for its catalytic activity. This action prevents the covalent joining of the proviral DNA to the host DNA. nih.gov The development of these inhibitors represents a significant advancement in the search for new anti-HIV therapies. nih.gov

Compound ClassTargetMechanism of ActionReported Potency
3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylatesHIV-1 IntegraseSelective Strand Transfer InhibitionHighly efficient inhibition reported nih.gov
Tetrahydro-4H-pyrido[1,2-a]pyrimidinesHIV-1 IntegraseInhibition of HIV replicationPatented as effective inhibitors dovepress.comnih.gov

Histone Lysine (B10760008) Demethylase (KDM4, KDM5) Inhibition (as representative examples of scaffold utility)

Histone lysine demethylases (KDMs) are enzymes that play a critical role in epigenetic regulation by removing methyl groups from histone proteins. nih.gov The KDM4 and KDM5 families are particularly important, as their dysregulation is linked to various human cancers, making them attractive targets for therapeutic intervention. nih.govresearchgate.net

While direct inhibition by this compound is not documented, the utility of the broader pyridopyrimidinone scaffold is demonstrated by its structural isomer, pyrido[3,4-d]pyrimidin-4(3H)-one. This scaffold has been extensively developed to create potent, cell-permeable inhibitors of the KDM4 and KDM5 subfamilies. researchgate.netnih.gov These inhibitors function by binding to the Fe(II) ion in the JmjC catalytic domain of the enzyme. acs.org Optimization of this scaffold has led to compounds with significant inhibitory activity and selectivity over other KDM subfamilies. acs.org For example, the introduction of specific substituents, such as an 8-(1H-pyrazol-3-yl) group, has yielded derivatives with nanomolar potency in biochemical assays. acs.org This work highlights the potential of the pyridopyrimidinone core structure as a versatile platform for designing potent epigenetic modulators. researchgate.net

Table 2: KDM Inhibition by Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (Scaffold Isomers)

Compound DerivativeTarget EnzymeIC₅₀ (μM)Reference
Compound 53aKDM4A0.126 acs.org
Compound 53aKDM4B0.050 acs.org
Compound 53aKDM5B0.014 acs.org
Compound 53aKDM5C0.023 acs.org

Antimicrobial Activities

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The pyrido[1,2-a]pyrimidine framework has been explored for its potential antibacterial and antifungal properties.

Antibacterial Efficacy (e.g., against Gram-positive, drug-resistant strains)

Derivatives of the pyrido[1,2-a]pyrimidine scaffold have demonstrated notable antibacterial activity. A study focused on 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives revealed significant efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The in vitro activity was assessed using agar (B569324) well diffusion and microdilution methods to determine the minimum inhibitory concentration (MIC). nih.gov

The results indicated that compounds featuring a substituted heterocyclic piperazine (B1678402) moiety exhibited particularly good activity. nih.gov One derivative, compound 6i from the study, was found to have activity two-fold greater than the standard antibiotic streptomycin (B1217042) sulphate against the tested strains. nih.gov The activity of dihydropyrimidinone (DHPM) analogs has also been tested against multidrug-resistant hospital isolates, showing efficacy against Gram-positive cocci like Enterococcus faecium and Staphylococcus aureus at MIC concentrations ranging from 0.16 to 80 μg/ml. frontiersin.org

Table 3: Antibacterial Activity of Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Bacterial StrainTypeActivity of DerivativesReference
Bacillus subtilis MTCC 121Gram-positiveGood activity reported nih.gov
Staphylococcus epidermidis 435Gram-positiveGood activity reported nih.gov
Xanthomonas campestris 7903Gram-negativeGood activity reported nih.gov
Pseudomonas aeruginosa MTCC 7908Gram-negativeGood activity reported nih.gov

Antifungal Efficacy

The antifungal potential of the pyrido[1,2-a]pyrimidine scaffold has also been investigated, although the results are less pronounced compared to its antibacterial effects. researchgate.net General screenings of pyrido[1,2-a]pyrimidin-4-one derivatives have included tests for antifungal action. researchgate.net However, studies focusing on related pyridopyrimidine isomers, such as certain 4-hydroxy-2-pyridone alkaloids, showed no significant inhibitory activity against pathogenic fungi like Candida albicans and Candida glabrata at concentrations up to 50 µM. Similarly, another study on novel spiropyrrolidines found that while some derivatives showed antifungal effects, they belonged to a different structural class. mdpi.com The available data suggests that while the broader pyridopyrimidine class is explored for antimicrobial properties, the specific this compound scaffold may have limited antifungal efficacy, or its potential in this area requires further targeted investigation.

Inhibition of Biofilm Formation

A review of the available scientific literature did not yield specific studies on the inhibition of biofilm formation by this compound. While related pyrimidine (B1678525) structures, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, have been investigated for their antibiofilm activities, data directly concerning the target compound is not presently available. mdpi.com

Anticancer Potential

The pyrido[1,2-a]pyrimidine framework is a key structural feature in various compounds investigated for their anticancer properties. mdpi.com Research has focused on the ability of these derivatives to hinder cancer cell growth and induce cell death.

Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have demonstrated notable antiproliferative activity. The overexpression of certain proteins, such as SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), is associated with various cancers, making it a therapeutic target. bldpharm.com In one study, a series of compounds with the pyrido[1,2-a]pyrimidin-4-one scaffold were designed and tested as SHP2 inhibitors. A lead compound from this series, 14i, showed high antiproliferative activity against Kyse-520 esophageal squamous carcinoma cells. bldpharm.com Mechanistic studies revealed that this compound could arrest the cell cycle at the G0/G1 phase and suppress key signaling pathways (Akt and Erk1/2) involved in cell proliferation. bldpharm.com

Other related pyrimidine derivatives have also been shown to be potent inhibitors of cancer cell proliferation. For instance, certain 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives strongly suppress the proliferation of hepatocellular carcinoma (HCC) cells by targeting the fibroblast growth factor receptor 4 (FGFR4). nih.gov

The cytotoxic effects of pyrido[1,2-a]pyrimidine derivatives have been evaluated against various cancer cell lines. In one study, newly synthesized pyrimidopyrimidine derivatives were tested for their in vitro cytotoxic activity against three human cancer cell lines: colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). mdpi.com Several compounds exhibited very strong cytotoxic activities, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) comparable to the reference drug doxorubicin, while showing lower toxicity to normal human lung fibroblast cells (WI38). mdpi.com

Another study focused on novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, which demonstrated significant cytotoxicity. Two compounds, in particular, showed remarkable effects against MCF-7 and HepG2 cells. cymitquimica.com Furthermore, some moderately active antimalarial pyrido[1,2-a]pyrimidin-4-ones were assessed for cytotoxicity against the mammalian Huh-7 cell line to evaluate their selectivity.

Table 1: In Vitro Cytotoxicity of Selected Pyrimidine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Cell Line Activity IC₅₀ (µM) Reference
Pyrimidopyrimidine HCT-116 (Colorectal Carcinoma) Very Strong <10 mdpi.com
Pyrimidopyrimidine MCF-7 (Breast Cancer) Very Strong <10 mdpi.com
Pyrimidopyrimidine HEPG-2 (Hepatocellular Carcinoma) Very Strong <10 mdpi.com
Pyrimidopyrimidine WI38 (Normal Fibroblast) Weak/Non-cytotoxic >50 mdpi.com
Pyrido[2,3-d]pyrimidine MCF-7 (Breast Cancer) Remarkable 0.57 cymitquimica.com
Pyrido[2,3-d]pyrimidine HepG2 (Hepatocellular Carcinoma) Remarkable 0.99 cymitquimica.com
Pyrido[1,2-a]pyrimidin-4-one Kyse-520 (Esophageal Cancer) High 1.06 bldpharm.com
Pyrido[1,2-a]pyrimidin-4-one HBMEC (Normal Brain Endothelial) Low Toxicity 30.75 bldpharm.com

Anti-inflammatory Activity

The pyrido[1,2-a]pyrimidin-4-one scaffold has been identified as a promising basis for developing new anti-inflammatory agents. Studies have shown that C3 arylated derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one possess anti-inflammatory activity. mdpi.com The anti-inflammatory potential of these compounds has been demonstrated in established preclinical models. For example, certain derivatives were effective in the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. One specific derivative, SSR69071, was shown to prevent paw edema induced by both carrageenan and human leukocyte elastase (HLE) following oral administration. Furthermore, in vitro methods, such as the membrane stabilization (or anti-hemolytic) assay, have been used to confirm the anti-inflammatory properties of this class of compounds. mdpi.com

Antiallergic Activity

Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have been extensively investigated for their potential as antiallergic agents. In fact, the drug pemirolast, which has a pyrido[1,2-a]pyrimidine framework, is known for its antiallergic effects. mdpi.com Research involving series of 9-hydrazono-4H-pyrido[1,2-a]pyrimidin-4-ones evaluated their activity in the rat passive cutaneous anaphylaxis test. These structure-activity relationship studies revealed that specific chemical features, such as a monosubstituted hydrazone group at the 9-position, were crucial for intravenous antiallergic activity. Further studies enhanced this activity significantly by introducing different substitutions, leading to a compound that was approximately 10,000 times more active than the initial lead compound.

Other Reported Biological Activities

The versatile 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been associated with a wide spectrum of other biological activities through the investigation of its various derivatives. These activities include:

Aldose Reductase Inhibition: 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The introduction of a hydroxy group at the 9-position was found to enhance the inhibitory potency.

Antioxidant Activity: Many of the same pyridopyrimidinones tested for aldose reductase inhibition also displayed significant antioxidant properties.

Human Leukocyte Elastase (HLE) Inhibition: The derivative SSR69071 is a potent inhibitor of HLE, a proteinase involved in inflammatory diseases like COPD and cystic fibrosis.

HIV-1 Integrase Inhibition: A class of 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates has been identified as a new class of inhibitors targeting HIV-1 integrase, an essential enzyme for viral replication.

PIM-1 Kinase Inhibition: Certain pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of PIM-1 kinase, a target for cancer therapy. cymitquimica.com

Miscellaneous Activities: The pyrido[1,2-a]pyrimidine core is also found in compounds explored for use as antipsychotics, anti-ulcer agents, acetylcholinesterase inhibitors, and efflux pump inhibitors. mdpi.com

Antiviral Properties

Research into the antiviral potential of the this compound scaffold has primarily focused on its derivatives. A study investigating N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which are derived from the core structure, has shown potential antiviral activity. Specifically, the compound N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide demonstrated high antiviral activity against the West Nile virus with low cytotoxicity. researchgate.net While direct studies on the antiviral properties of the parent compound, this compound, are not extensively documented, the activity of its derivatives suggests that this chemical class is a promising area for the development of new antiviral agents. researchgate.net Other related pyrimidine and purine (B94841) analogs have also been investigated for their antiviral effects against a range of viruses, including herpes simplex virus and human cytomegalovirus. nih.govmdpi.com

Antihypertensive Properties

The antihypertensive effects of compounds containing the pyrido[1,2-a]pyrimidine core have been noted in scientific literature. While specific studies on this compound are limited, research on derivatives of 3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidine has indicated antihypertensive activity. bohrium.com The broader class of pyrimidine derivatives has also been explored for its potential to lower blood pressure. For instance, a novel compound, 221s (2,9), which incorporates a different heterocyclic structure, has been shown to significantly reduce systolic and diastolic blood pressure in spontaneously hypertensive rats. mdpi.com The mechanism for some antihypertensive pyrimidine derivatives involves the inhibition of the renin-angiotensin-aldosterone system. mdpi.com

Hepatoprotective Effects

The investigation into the hepatoprotective effects of this compound is an emerging area of research. While direct evidence for this specific compound is not widely available, the broader class of pyrimidine derivatives and other natural compounds with similar heterocyclic structures have been studied for their potential to protect the liver. For example, various natural products containing heterocyclic rings have demonstrated hepatoprotective activities through antioxidant and anti-inflammatory mechanisms. nih.gov Further research is needed to specifically elucidate the hepatoprotective potential of this compound.

Antipsychotic Activity (e.g., Paliperidone (B428) and its metabolites)

Paliperidone, which is 9-hydroxyrisperidone, is a prominent atypical antipsychotic agent whose structure incorporates the this compound moiety. psychdb.comcaymanchem.com It is the primary active metabolite of risperidone (B510) and is used in the treatment of schizophrenia and schizoaffective disorder. drugbank.compatsnap.com

The therapeutic efficacy of paliperidone in schizophrenia is believed to be mediated through its potent antagonism of central dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. drugbank.comdroracle.ainih.gov This dual blockade is a hallmark of atypical antipsychotics. nih.gov Paliperidone exhibits a high affinity for both D2 and 5-HT2A receptors. nih.gov The antagonism of D2 receptors in the mesolimbic pathway is associated with the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.com Simultaneously, the blockade of 5-HT2A receptors is thought to contribute to the management of negative symptoms and a lower incidence of extrapyramidal side effects compared to older, typical antipsychotics. droracle.airesearchgate.net

Interactive Data Table: Receptor Binding Affinity of Paliperidone

ReceptorBinding Affinity (Ki/Kd in nM)
Dopamine D22.8 - 6.6 jnjmedicalconnect.com
Serotonin 5-HT2A0.22 - 1.21 jnjmedicalconnect.com
Alpha-1 Adrenergic1.3 - 11 jnjmedicalconnect.com
Alpha-2 Adrenergic80 caymanchem.com
H1 Histaminergic3.4 - 34 jnjmedicalconnect.com

In addition to its effects on dopamine and serotonin receptors, paliperidone also acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors, as well as H1 histaminergic receptors. drugbank.commedchemexpress.com The antagonism of alpha-1 adrenergic receptors can explain some of the cardiovascular side effects, such as orthostatic hypotension. psychdb.com Blockade of H1 histaminergic receptors is associated with potential side effects like sedation and weight gain. psychdb.com Paliperidone has no significant affinity for cholinergic muscarinic receptors. jnjmedicalconnect.com

CXCR3 Antagonism

The chemokine receptor CXCR3 is a potential therapeutic target for inflammatory and autoimmune diseases. While direct evidence for this compound as a CXCR3 antagonist is limited, the broader class of pyridopyrimidine derivatives has been investigated for this activity. For example, a C3-arylated pyrido[1,2-a]pyrimidin-4-one has been noted for its potential as a CXCR3 antagonist. researchgate.net Separately, studies on pyrido[3,4-d]pyrimidines have identified them as a promising scaffold for the development of CXCR2 antagonists, a related chemokine receptor. nih.gov These findings suggest that the pyridopyrimidine core structure may be a valuable template for designing antagonists of various chemokine receptors.

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity

The biological activity of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is highly sensitive to the nature and position of its substituents. Research into derivatives of this core structure has demonstrated that specific modifications can dramatically enhance or diminish their therapeutic potential, such as the inhibition of enzymes like aldose reductase (ALR2) and SHP2 (Src homology-2-containing protein tyrosine phosphatase 2). researchgate.netnih.govnih.gov

A pivotal modification to the parent scaffold is the introduction of a hydroxyl group at the C9 position. In studies on ALR2 inhibitors, the addition of a hydroxy group at position 9 (or 6) was found to significantly boost inhibitory potency. researchgate.netnih.gov This highlights the importance of this specific substitution for enhancing biological interactions.

Further modifications to the core structure have yielded varied results. For instance, in the context of ALR2 inhibition, derivatives featuring a phenol (B47542) or catechol moiety at the C2-position exhibited activity in the micromolar to submicromolar range. nih.gov However, lengthening the side chain at this position from a phenyl to a benzyl (B1604629) group led to a general decrease in activity. nih.gov This suggests that both the electronic properties and the spatial arrangement of substituents are crucial. Methylation or complete removal of the phenol or catechol hydroxyl groups resulted in compounds that were either inactive or significantly less active, underscoring the critical role of these hydroxyl groups in biological activity. nih.gov

In the development of allosteric SHP2 inhibitors, a different strategic modification was employed. Researchers introduced a sulfur atom as a linker between the pyrido[1,2-a]pyrimidin-4-one core and a 7-aryl group. nih.gov This was done to increase the molecule's flexibility, which was predicted by molecular docking studies to facilitate a more favorable binding orientation within the enzyme's allosteric site. nih.gov This structural alteration proved successful, leading to compounds with high enzymatic activity against SHP2. nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one series, several key pharmacophoric elements have been identified.

The most critical elements for ALR2 inhibition are the hydroxyl groups on the C2-phenyl substituent. researchgate.netnih.gov Specifically, a phenol or, even more effectively, a catechol moiety is essential for potent inhibitory activity. nih.gov The loss of these hydroxyl groups through methylation or removal leads to a drastic reduction or complete loss of function, confirming their status as a primary pharmacophoric feature involved in enzyme recognition. nih.gov

The core bicyclic structure, the 4H-pyrido[1,2-a]pyrimidin-4-one nucleus, serves as a rigid scaffold to correctly orient the pharmacophoric groups. researchgate.net The 4-oxo group and the 9-hydroxy group are also integral to the pharmacophore, contributing to the molecule's ability to interact with the active site, likely through hydrogen bonding and metal chelation. researchgate.netnih.gov The enhancement of potency upon introduction of the 9-hydroxy group specifically points to its direct involvement in binding interactions. nih.gov

Correlation between Structural Features and Inhibitory Potency

A clear correlation exists between the structural features of this compound derivatives and their inhibitory potency against various enzymes.

For ALR2 inhibitors, the presence and position of hydroxyl groups are paramount.

9-Hydroxy Group: Introduction of a hydroxyl group at position 9 enhances inhibitory potency compared to the unsubstituted parent compound. nih.gov

C2-Substituent: A C2-phenyl ring bearing a phenol or catechol group is highly favorable. nih.gov

Hydroxyl Protection: Masking the phenol or catechol hydroxyls via methylation results in a significant drop in activity, indicating these groups must be free to interact with the enzyme. nih.gov

Side Chain Length: Extending the C2-substituent from a phenyl to a benzyl group is detrimental to activity, suggesting a specific spatial constraint in the enzyme's binding pocket. nih.gov

The following table summarizes the structure-activity relationships for a series of 2-substituted pyrido[1,2-a]pyrimidin-4-one derivatives as ALR2 inhibitors.

Compound IDC2-SubstituentC9-SubstituentALR2 Inhibitory Potency (IC₅₀)
13 4'-HydroxyphenylHMicromolar
14 3',4'-DihydroxyphenylHMicromolar
18 4'-HydroxyphenylOHSubmicromolar
19 3',4'-DihydroxyphenylOHSubmicromolar
15 4'-MethoxyphenylHScarcely Active
20 3',4'-DimethoxyphenylHScarcely Active
29 3',4'-DihydroxyphenylOHHigh Potency

This table is illustrative, based on findings reported in the literature where specific IC₅₀ values were not always provided but relative potencies were described. researchgate.netnih.gov

In the case of SHP2 inhibitors, structural flexibility was a key determinant of potency. A rigid compound showed moderate activity, which molecular docking suggested was due to an inability to form an ideal "bidentate ligand" interaction. nih.gov Introducing a flexible sulfur linker between the core and the 7-aryl group led to a significant increase in inhibitory activity, demonstrating a different SAR profile where flexibility, rather than rigidity, was correlated with higher potency. nih.gov

Analysis of Metal Chelation and Hydrogen Bonding Interactions in Active Sites

The efficacy of this compound derivatives as enzyme inhibitors is often dependent on their ability to form specific non-covalent interactions within the enzyme's active site, particularly hydrogen bonds and metal chelation.

The 9-hydroxy and 4-oxo groups form a bidentate-like arrangement that is well-suited for chelating positively charged metal ions, such as the Fe(II) ion present in the active site of hydroxylase enzymes or the Zn2+ ion in metalloenzymes. d-nb.inforesearchgate.net Studies on structurally related hydroxypyridinones have shown their high affinity for iron (III), a property conferred by the hydroxyl and keto groups. researchgate.net Similarly, the pyrimidine (B1678525) ring, with its nitrogen atoms, can participate in metal ion coordination. Research on other pyrimidine-containing inhibitors has revealed that the nitrogen atoms of the pyrimidine ring can chelate the active site metal, contributing to a stable enzyme-inhibitor complex. d-nb.infonih.gov This chelation effectively blocks the metal ion from participating in its normal catalytic function, leading to inhibition.

Molecular Docking and Receptor Binding Studies

Prediction of Binding Modes and Conformations

Molecular docking simulations are crucial for predicting how ligands like 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs fit within the active site of a protein. These computational models forecast the most likely binding modes and conformations, which are essential for understanding the compound's mechanism of action.

In the development of allosteric inhibitors for SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key cancer target, molecular docking studies were instrumental. nih.gov A derivative of pyrido[1,2-a]pyrimidin-4-one, compound 13a , was identified as having good inhibitory activity. However, docking studies revealed that its rigid structure might prevent it from forming the ideal "bidentate ligand" conformation, thereby limiting its potential for further improvement. nih.gov This insight led to a second round of design, where a sulfur atom was introduced as a linker to increase structural flexibility, resulting in more potent inhibitors. nih.gov

Similarly, in the pursuit of aldose reductase (ALR2) inhibitors, docking simulations for the most active 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives were performed. The theoretical binding modes generated were fully consistent with the observed structure-activity relationships (SAR), confirming the predictive power of the computational approach. researchgate.net For a different target, carbonic anhydrase I, docking studies predicted that the organic salt 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate could act as an inhibitor, with simulations showing it forming a stable complex within the active site. mdpi.com

Studies on related pyridopyrimidine scaffolds further highlight the utility of docking. For instance, in the design of inhibitors for Monopolar spindle 1 (Mps1) kinase, docking was used to probe the binding modes of various pyrido[3,4-d]pyrimidine (B3350098) derivatives, which were then validated by more intensive molecular dynamics simulations. mdpi.com This multi-step computational process helps refine the understanding of how these ligands orient themselves to achieve their inhibitory effects.

Ligand-Protein Interaction Analysis

A detailed analysis of the non-covalent interactions between the ligand and protein is a core component of molecular docking studies. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are fundamental to the stability of the ligand-receptor complex.

For derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold, specific interactions are consistently observed:

Hydrogen Bonds: The ability of the pyrido[1,2-a]pyrimidin-4-one core and its substituents to form hydrogen bonds is critical for target recognition. In studies of Mps1 inhibitors, the pyrimidine (B1678525) ring was observed to form a key hydrogen bond with the amino acid residue Gly605. mdpi.com Further analysis revealed that residues Lys529 and Gly605 could form stable hydrogen bonds, which are conducive to inhibitor activity. mdpi.com In the case of aldose reductase inhibitors, the presence of phenol (B47542) or catechol hydroxyl groups on the scaffold was found to be essential for pharmacophoric recognition, indicating their involvement in hydrogen bonding with the enzyme. researchgate.net Docking of a carboxylate derivative into carbonic anhydrase I also showed strong intermolecular hydrogen bonds with the cation part of the salt. mdpi.com

Hydrophobic Interactions: These interactions play a significant role in anchoring the ligand within the binding pocket. For Mps1 inhibitors, the pyrido[3,4-d]pyrimidine skeleton has a strong hydrophobic interaction with the hinge region of the kinase. mdpi.com Specific residues identified as forming important hydrophobic interactions included Val539, Ala551, Cys604, Ile607, and Leu654. mdpi.com

π-Stacking: The aromatic nature of the pyrido[1,2-a]pyrimidin-4-one ring system allows for π-stacking interactions with aromatic residues in the binding site, such as tyrosine or phenylalanine, or with cofactors like FAD in the case of ThyX. nih.gov

The table below summarizes key ligand-protein interactions for pyrido[1,2-a]pyrimidin-4-one derivatives and related compounds with their respective protein targets as revealed by molecular docking studies.

Compound ClassProtein TargetKey Interacting ResiduesType of InteractionReference
Pyrido[3,4-d]pyrimidine derivativesMps1 KinaseGly605, Lys529Hydrogen Bond mdpi.com
Pyrido[3,4-d]pyrimidine derivativesMps1 KinaseVal539, Ala551, Cys604, Ile607, Leu654Hydrophobic mdpi.com
Pyrido[1,2-e]purine-2,4(1H,3H)-dioneThyX (M. tuberculosis)Arg199, Arg107Hydrogen Bond nih.gov
Pyrido[1,2-e]purine-2,4(1H,3H)-dioneThyX (M. tuberculosis)FADπ-stacking nih.gov
Pyrido[2,3-d]pyrimidine (B1209978) derivativesEGFRGln791, Met793Hydrogen Bond nih.gov
Pyrido[2,3-d]pyrimidine derivativesEGFRVal726, Leu844, Ala743Hydrophobic nih.gov

Characterization of Binding Sites and Hotspots

Molecular docking not only reveals how a ligand binds but also provides a detailed picture of the binding site itself, identifying key amino acid residues, or "hotspots," that are critical for affinity and selectivity.

In the study of Mps1 kinase inhibitors, analysis of the binding pocket identified a hydrophobic pocket formed by residues Cys604-Ile607, which enhances the hydrophobic effect and stabilizes ligand binding. mdpi.com Gly605 was consistently identified as a crucial residue for forming hydrogen bonds across a series of inhibitors. mdpi.com The "gatekeeper" residue Met602 was also noted as important, with substituents on the inhibitor that bind closer to it showing tighter binding to the protein. mdpi.com

For inhibitors of flavin-dependent thymidylate synthase (ThyX) from Mycobacterium tuberculosis, docking studies highlighted the importance of hydrogen bonds with Arg199 and Arg107 for anchoring the pyrimidine-2,4-dione ring of the natural substrate. nih.gov The binding pocket also features significant hydrophobic regions that interact with the ligand. nih.gov The identification of such hotspots is vital for designing inhibitors with high specificity for the target enzyme over homologous human proteins.

Computational Approaches in Rational Drug Design

Computational modeling, especially molecular docking, is a cornerstone of modern rational drug design. nih.gov It allows medicinal chemists to screen virtual libraries of compounds, prioritize candidates for synthesis, and iteratively optimize lead compounds to improve their potency and selectivity. nih.govresearchgate.net

The development of pyrido[1,2-a]pyrimidin-4-one derivatives as SHP2 inhibitors serves as an excellent example of this strategy. nih.gov The process began with a scaffold hopping protocol and a design strategy guided by molecular docking. nih.govresearchgate.net Initial docking results for the first-round compound 13a directly informed the second-round design, where chemical modifications were made to enhance structural flexibility and improve binding. nih.gov This iterative cycle of design, synthesis, and evaluation, underpinned by computational insights, is a hallmark of rational drug design.

Another application is the use of computational methods to identify inhibitors for targets like the breast cancer resistance protein (BCRP) transporter. researchgate.net In silico approaches were used to screen for and identify small, drug-like molecules, including those based on the pyrido[1,2-a]pyrimidin-4-one scaffold, that were predicted to inhibit BCRP. researchgate.net This demonstrates how computational screening can rapidly identify novel starting points for challenging drug targets.

Furthermore, based on the analysis of binding modes, new compounds can be designed. In the Mps1 inhibitor study, an understanding of the key hydrogen bond and hydrophobic interactions led to the design of five new potential inhibitors. mdpi.com This predictive power accelerates the drug discovery process, making it more efficient and cost-effective. nih.gov

Advanced Research Directions and Therapeutic Implications

The 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (PPO) scaffold and its parent structure, 4H-pyrido[1,2-a]pyrimidin-4-one, are versatile heterocyclic motifs that have garnered significant attention in medicinal chemistry. researchgate.netbgu.ac.il Their unique structure serves as a bioisosteric analog of flavonoids, allowing for the exploration of a wide range of biological activities. scispace.comunipa.it Researchers are actively investigating this scaffold for its potential in developing novel therapeutics for various conditions, including diabetic complications, neurodegenerative diseases, and cancer. acs.orgnih.govalteritytherapeutics.com

Q & A

Q. Data Example :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
Catalyst (I₂)10 mol%Enhances regioselectivity
Reaction Time12–24 hoursReduces decomposition

Which analytical techniques are most effective for characterizing the crystal structure and electronic properties of this compound?

Q. Basic | Structural Characterization

  • X-ray Crystallography : Resolves bond angles (e.g., C1–N2–C8 = 118.71°) and intermolecular interactions (e.g., hydrogen bonds at 2.494 Å) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., 9-hydroxy proton at δ 10–12 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 217.0974) .

Advanced Tip : Pair DFT calculations with experimental data to predict electronic transitions and reactive sites .

How can selective functionalization at the C2 and C3 positions be achieved, and what role do substituents play in modulating bioactivity?

Q. Advanced | Functionalization Strategies

  • C–H Activation : Iodine-mediated sulfenylation/selenylation under mild conditions (room temperature, 12 hours) introduces thiol/seleno groups at C3 with >80% yield .
  • Substituent Effects :
    • C2 Methylation : Enhances lipophilicity (logP +0.5) and antimicrobial activity (MIC reduced by 50%) .
    • C3 Thiazolidinone Moieties : Improve binding to acetylcholinesterase (ΔG = −9.2 kcal/mol) .

Methodology : Use continuous flow reactors for scalable functionalization while maintaining regiocontrol .

What mechanisms underlie the compound’s biological activity, and how can contradictory data in antimicrobial vs. anticancer assays be resolved?

Q. Advanced | Biological Activity Analysis

  • Mechanisms :
    • Antimicrobial : Disrupts bacterial efflux pumps (e.g., MexAB-OprM inhibition) .
    • Anticancer : Induces apoptosis via ROS generation (IC₅₀ = 8.2 μM in HeLa cells) .
  • Data Contradictions : Divergent results arise from assay conditions (e.g., aerobic vs. hypoxic environments). Standardize oxygen levels and use isotopic labeling (e.g., deuterated derivatives) to track metabolic pathways .

How can computational modeling guide the design of derivatives with improved target selectivity?

Q. Advanced | Computational Approaches

  • Docking Studies : Predict binding to CXCR3 (docking score = −12.3 kcal/mol) and 5-HT₆ receptors .
  • QSAR Models : Correlate C2 allylamino groups with enhanced bioavailability (R² = 0.89) .
  • MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

What strategies are recommended for resolving discrepancies in synthetic yields or biological activity across research groups?

Q. Advanced | Data Reconciliation

  • Synthetic Variability : Trace impurities (e.g., residual Pd in cross-coupling reactions) reduce yields. Implement ICP-MS to detect metal contaminants .
  • Bioactivity Discrepancies : Validate cell lines (e.g., ATCC certification) and use positive controls (e.g., doxorubicin for cytotoxicity assays) .

Case Study : A 20% yield difference in hydroxylation was traced to varying H₂O₂ concentrations. Standardizing oxidant equivalents (1.2 eq.) resolved the issue .

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9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.